molecular formula C11H16BrO3P B189818 Diethyl 3-Bromobenzylphosphonate CAS No. 128833-03-4

Diethyl 3-Bromobenzylphosphonate

Cat. No.: B189818
CAS No.: 128833-03-4
M. Wt: 307.12 g/mol
InChI Key: KVNNRCDDRDXWIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 3-bromobenzylphosphonate (CAS 128833-03-4) is an organophosphorus compound with the molecular formula C₁₁H₁₆BrO₃P and a molecular weight of 307.12 g/mol. Structurally, it consists of a benzyl group substituted with a bromine atom at the meta position (3-position) and a diethyl phosphonate group attached to the methylene carbon (Figure 1). This compound is commercially available with purities ranging from 97% to 98+% . It is typically stored at room temperature in sealed containers to prevent degradation .

Key applications include its use as a versatile intermediate in cross-coupling reactions (e.g., Horner-Wadsworth-Emmons olefination) and in synthesizing pharmaceuticals or agrochemicals due to the reactive bromine and phosphonate moieties .

Properties

IUPAC Name

1-bromo-3-(diethoxyphosphorylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNNRCDDRDXWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC(=CC=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128833-03-4
Record name 128833-03-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and General Procedure

The reaction initiates with the nucleophilic attack of triethyl phosphite on 3-bromobenzyl bromide, forming a pentavalent phosphonium intermediate. Subsequent cleavage by the bromide ion produces this compound and ethyl bromide. A representative procedure involves heating equimolar amounts of 3-bromobenzyl bromide and triethyl phosphite at 160°C for 4 hours under inert conditions, achieving yields exceeding 98%.

Key Reaction Parameters:

  • Molar Ratio: A 1:1.5 ratio of 3-bromobenzyl bromide to triethyl phosphite optimizes yield.

  • Temperature: Elevated temperatures (150–160°C) drive the reaction to completion.

  • Solvent: Solvent-free conditions minimize side reactions and simplify purification.

Scalability and Industrial Adaptations

Industrial-scale applications often utilize continuous flow reactors to enhance heat distribution and reduce reaction time. For instance, a patent by Wenzhou University describes a 500 mL batch process yielding 242 g (98.5%) of product, highlighting the method’s scalability.

Catalytic Synthesis Using Alkyl Halides and Phosphite Esters

Alternative catalytic methods have emerged to mitigate the high temperatures required in traditional Arbuzov reactions.

Tetrabutylammonium Iodide (TBAI)-Catalyzed Protocol

A solvent-free approach catalyzed by TBAI enables synthesis at 120°C over 24 hours. This method employs 3-bromobenzyl alcohol and triethyl phosphite, with TBAI (2 mol%) facilitating the nucleophilic substitution. The reaction proceeds via in situ generation of 3-bromobenzyl iodide, which reacts with triethyl phosphite to yield the target compound in 90% purity.

Advantages:

  • Lower energy input compared to thermal methods.

  • Compatibility with sensitive substrates due to milder conditions.

Limitations:

  • Longer reaction times (24 hours).

  • Requires stoichiometric excess of tri

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-Bromobenzylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Oxidizing Agents: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzylphosphonates can be formed.

    Oxidation Products: Oxidation can lead to the formation of phosphonic acids or phosphonates with different oxidation states.

    Coupling Products: Cross-coupling reactions result in the formation of biaryl or other carbon-carbon bonded products.

Scientific Research Applications

Synthetic Routes and Reaction Conditions

Diethyl 3-Bromobenzylphosphonate can be synthesized through the reaction of 3-bromobenzyl bromide with triethyl phosphite, typically under reflux conditions at elevated temperatures (around 140 °C for two hours) . This synthesis pathway highlights its utility as an intermediate in various chemical reactions.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It is utilized in the formation of more complex organic molecules, enabling chemists to create diverse compounds through various reactions, including nucleophilic substitutions and coupling reactions .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in drug development. It acts as a precursor for biologically active molecules, particularly phosphonate derivatives that may exhibit therapeutic properties . The compound's ability to participate in oxidation and reduction reactions further enhances its utility in synthesizing new pharmaceutical agents .

Material Science

This compound is investigated for its role in the preparation of phosphorus-containing polymers and materials. These materials are essential for developing flame retardants and other industrial applications that require enhanced safety and performance .

Agricultural Chemistry

The compound is also studied for its potential use in synthesizing agrochemicals. It serves as an intermediate in the development of pesticides and herbicides, contributing to improved crop protection against pests and diseases .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Pharmaceutical Research : Research has demonstrated the compound's effectiveness in synthesizing phosphonate derivatives that show promise as novel therapeutic agents. For instance, studies have focused on its role in creating inhibitors for specific enzymes involved in disease pathways .
  • Material Development : Investigations into phosphorus-containing materials have shown that compounds like this compound can enhance the thermal stability and flame retardancy of polymers, making them suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Diethyl 3-Bromobenzylphosphonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom in the benzyl group can undergo nucleophilic substitution, while the phosphonate ester group can participate in oxidation and reduction reactions. These reactions enable the compound to act as a versatile intermediate in organic synthesis, facilitating the formation of diverse chemical structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Diethyl 4-Bromobenzylphosphonate

The para-substituted isomer (Diethyl 4-bromobenzylphosphonate, CAS 38186-51-5) shares the same molecular formula (C₁₁H₁₆BrO₃P ) but differs in bromine placement (4-position vs. 3-position). This positional isomerism significantly impacts electronic and steric properties:

  • Reactivity : The para-substituted derivative exhibits higher electron-withdrawing effects at the aromatic ring, enhancing its electrophilicity in Suzuki-Miyaura couplings compared to the meta isomer .
  • Physical Properties : Both isomers are liquids at room temperature, but the para isomer has a slightly higher boiling point (~230°C vs. ~220°C, estimated) due to symmetry-driven packing efficiency .

Ester Variations: Dimethyl 4-Bromobenzylphosphonate

Replacing the diethyl ester with dimethyl groups (Dimethyl 4-bromobenzylphosphonate, CAS 103474-07-3) alters solubility and reactivity:

  • Molecular Formula : C₉H₁₂BrO₃P (MW: 271.06 g/mol).
  • Polarity : The dimethyl variant is more polar, leading to better solubility in polar aprotic solvents (e.g., DMF) but reduced stability in aqueous conditions compared to diethyl esters .
  • Synthetic Utility : Dimethyl esters are often preferred in microwave-assisted reactions due to faster reaction kinetics, while diethyl esters are favored in stepwise syntheses requiring controlled reactivity .

Substituent Variations: Chloro and Nitro Derivatives

  • Diethyl 3-Nitrobenzylphosphonate : The nitro group’s strong electron-withdrawing nature deactivates the aromatic ring, making this derivative less reactive in nucleophilic substitutions but useful in electron-deficient arylphosphonate syntheses .

Table 1: Comparative Properties of Diethyl 3-Bromobenzylphosphonate and Analogs

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Applications
This compound 128833-03-4 C₁₁H₁₆BrO₃P 307.12 97–98+% Cross-coupling, pharmaceutical intermediates
Diethyl 4-bromobenzylphosphonate 38186-51-5 C₁₁H₁₆BrO₃P 307.12 Not reported Electrophilic aromatic substitutions
Dimethyl 4-bromobenzylphosphonate 103474-07-3 C₉H₁₂BrO₃P 271.06 Not reported Microwave-assisted syntheses
Diethyl 3-chlorobenzylphosphonate Not available C₁₁H₁₆ClO₃P 286.67 Not reported Sterically hindered reactions

Table 2: Reactivity Comparison in Cross-Coupling Reactions

Compound Reaction Type Yield (%) Key Observation Reference
This compound Suzuki-Miyaura coupling 78 Moderate reactivity due to meta-bromine
Diethyl 4-bromobenzylphosphonate Suzuki-Miyaura coupling 92 Higher yield with para-bromine
Dimethyl 4-bromobenzylphosphonate Heck reaction 85 Faster kinetics with dimethyl ester

Research Findings and Trends

  • Synthetic Efficiency : this compound’s meta-substitution pattern is advantageous in constructing asymmetrical biaryl structures, as demonstrated in the synthesis of kinase inhibitors .
  • Thermal Stability : Diethyl esters generally exhibit superior thermal stability over dimethyl variants, making them suitable for high-temperature reactions (e.g., 120°C in toluene reflux) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 3-Bromobenzylphosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl 3-Bromobenzylphosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.